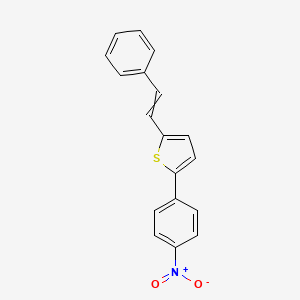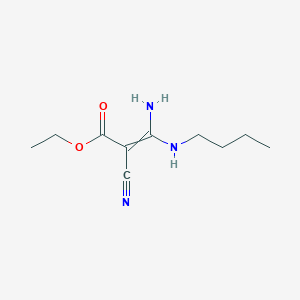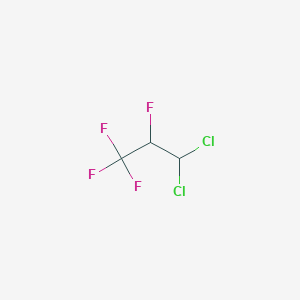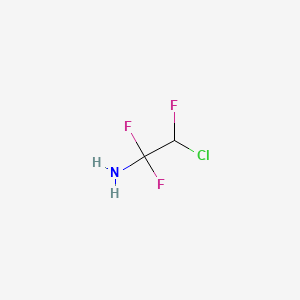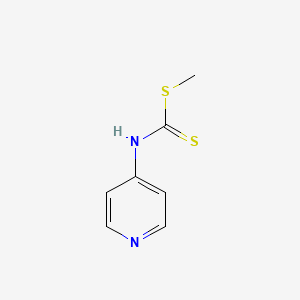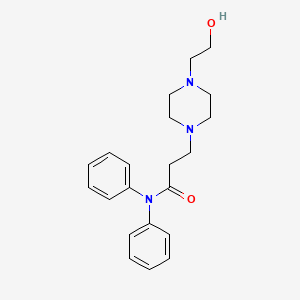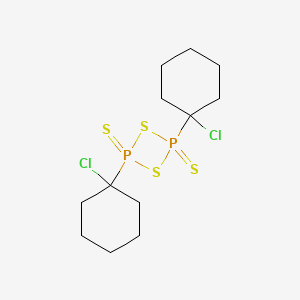![molecular formula C12H20O B14656401 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 52253-82-4](/img/structure/B14656401.png)
2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethenyloxy)-1,7,7-trimethylbicyclo[221]heptane is a bicyclic ether compound with a unique structure that includes an ethenyloxy group and three methyl groups attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic ethers.
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions include epoxides, reduced ethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the design of bioactive molecules and drug discovery.
Industry: Used in the production of polymers and materials with specific properties
Mecanismo De Acción
The mechanism by which 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethenyloxy group can participate in hydrogen bonding or other interactions, influencing the compound’s activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic framework but lacks the ethenyloxy group.
2-Methylidene-7-oxanorbornane: Similar bicyclic structure with a different substituent.
7-Oxabicyclo[2.2.1]heptan-2-one: Contains a carbonyl group instead of the ethenyloxy group
Uniqueness: 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[22
Propiedades
Número CAS |
52253-82-4 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2-ethenoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20O/c1-5-13-10-8-9-6-7-12(10,4)11(9,2)3/h5,9-10H,1,6-8H2,2-4H3 |
Clave InChI |
LQLLNKLOYCYFEB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)OC=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



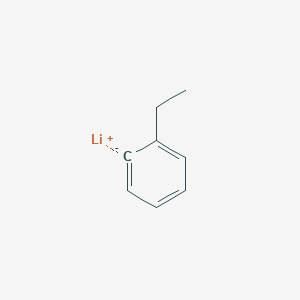
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)
![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
